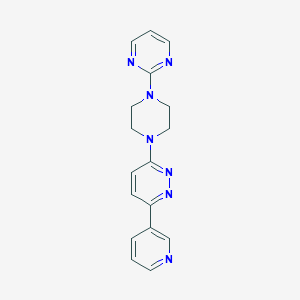

![molecular formula C16H19N3O4 B2493779 8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941970-64-5](/img/structure/B2493779.png)

8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione" is a structural class known for its biological activity and significance in medicinal chemistry. This compound, as part of the 1,3,8-triazaspiro[4.5]decane-2,4-diones family, has been explored for various pharmacological potentials, including the inhibition of hypoxia-inducible factor prolyl hydroxylase (HIF PHD), which plays a critical role in the treatment of anemia (Vachal et al., 2012).

Synthesis Analysis

The synthesis of related compounds within the 1,3,8-triazaspiro[4.5]decane-2,4-dione family involves advanced lead classes derived from spiroindole hits. A notable approach includes a set of general conditions for C-N coupling developed using high-throughput experimentation (HTE), which facilitates a full SAR analysis of spirohydantoins, leading to the identification of derivatives with good pharmacokinetic profiles in preclinical species (Vachal et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds in this family has been characterized through X-ray diffraction studies, revealing specific conformational features. For instance, enantiomers of related compounds have shown isostructural crystallization, with the crystal structures stabilized by C-H...O hydrogen bonds, indicating the influence of molecular conformation on biological activity (Żesławska et al., 2017).

Chemical Reactions and Properties

Spirohydantoins, a class closely related to the compound of interest, have been optimized to eliminate off-target activities, such as potassium channel interference, by introducing acidic functionalities to their molecular structure. This optimization process addresses undesired upregulation of liver enzymes and achieves a robust margin between on-target and off-target effects (Vachal et al., 2012).

Physical Properties Analysis

The crystalline and molecular structure analysis of related compounds has provided insights into their physical properties. The conformational study highlights the significance of the 3,6-dihydro-2H-1,4-oxazin-2-one fragment in determining the physicochemical behavior of these compounds, which could be leveraged to predict their solubility, stability, and overall physical behavior (Żesławska et al., 2017).

Chemical Properties Analysis

The chemical properties of the 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, including the compound of interest, are characterized by their ability to interact with various biological targets. Their chemical reactivity, particularly in forming C-N bonds and introducing functional groups to mitigate off-target activities, underscores their versatility in medicinal chemistry applications (Vachal et al., 2012).

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Chemical Synthesis Innovations

The compound has been utilized in the synthesis of imidazole spiro compounds and triazaspiro decane diones, showcasing its versatility in creating diverse heterocyclic structures. For instance, 5-Alkoxycarbonyl-substituted 1H-pyrrole-2,3-diones react with phenylurea, undergoing cyclization in the presence of sodium methoxide, leading to various spiro and triazaspiro compounds with potential pharmacological activities (Dubovtsev et al., 2016). Similarly, three-component heterocyclization involving 5-(arylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-triones with aldehydes and amino acids synthesized previously unknown substituted 4-aryl-2,7,9-triazaspiro[4.5]decane-6,8,10-triones (Tyrkov, Yurtaeva, & Dan’kova, 2017).

Crystal Structure Analysis

Crystal and Molecular Structure

Studies on the crystal structures of related compounds provide insights into their molecular configurations and potential for further chemical modifications. For example, analysis of the crystal structure of certain triazaspiro[4.5]decane derivatives offers valuable information for designing new compounds with enhanced properties (Rohlíček et al., 2010).

Antimicrobial Applications

Antimicrobial and Detoxification

A novel N-halamine precursor based on a triazaspiro[4.5]decane derivative has been developed for antimicrobial and detoxification purposes, demonstrating the compound's potential in creating functional materials for healthcare and environmental applications (Ren et al., 2009).

Mechanism of Action

Target of Action

The primary target of 8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a core component of the necroptosis signaling pathway, which is a type of programmed cell death involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .

Mode of Action

The compound acts as an inhibitor of RIPK1 . Molecular docking analysis suggests that the benzyl groups of the compound are inserted into the bottom of a deep hydrophobic pocket of RIPK1 and form T-shaped π–π interactions with His136 . This interaction inhibits the function of RIPK1, thereby affecting the necroptosis signaling pathway .

Biochemical Pathways

The compound affects the necroptosis signaling pathway . Necroptosis is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . Downstream of death receptor signaling, RIPK1, RIPK3, and mixed lineage kinase domain-like (MLKL) are key components in the necroptosis signaling pathway . By inhibiting RIPK1, the compound disrupts this pathway, potentially affecting various diseases related to necroptosis .

Result of Action

The inhibition of RIPK1 by the compound disrupts the necroptosis signaling pathway . This disruption can potentially lead to changes in cell death processes, affecting the progression of various diseases related to necroptosis .

properties

IUPAC Name |

8-(4-methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4/c1-18-14(21)16(17-15(18)22)7-9-19(10-8-16)13(20)11-3-5-12(23-2)6-4-11/h3-6H,7-10H2,1-2H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTROPKYIUGAZEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2(CCN(CC2)C(=O)C3=CC=C(C=C3)OC)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

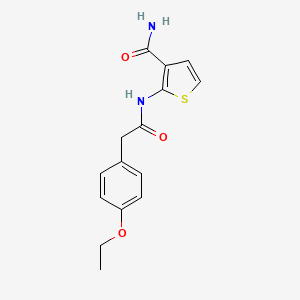

![1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(furan-2-carbonyl)piperazine](/img/structure/B2493696.png)

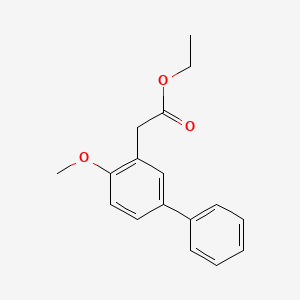

![Methyl (E)-4-[2-(morpholine-4-carbonyl)-2,3-dihydro-1,4-benzoxazin-4-yl]-4-oxobut-2-enoate](/img/structure/B2493700.png)

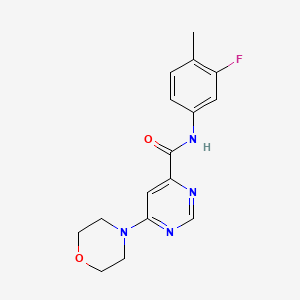

![N-(4-butylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2493704.png)

![2-Bromo-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2493705.png)

![N-(2-chloro-4-fluorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2493707.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2493712.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2493713.png)

![5-((4-Ethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2493716.png)

![N-benzyl-N-ethyl-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2493717.png)

![1-(4-tert-butylphenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2493719.png)